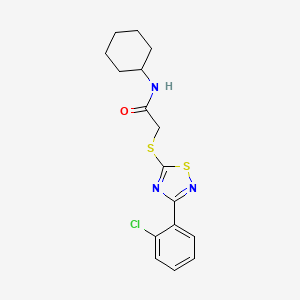

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide

Description

This compound features a 1,2,4-thiadiazole core substituted at position 3 with a 2-chlorophenyl group and at position 5 with a thioether-linked N-cyclohexylacetamide moiety. The cyclohexyl acetamide substituent contributes to hydrophobicity, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3OS2/c17-13-9-5-4-8-12(13)15-19-16(23-20-15)22-10-14(21)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWBIRHZQVNPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,2,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate chlorinated aromatic aldehyde under acidic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 2-chlorobenzoyl chloride in the presence of a base such as pyridine.

Thioether Formation: The thiadiazole derivative is then treated with a thiol compound, such as 2-chlorothiophenol, to form the thioether linkage.

Acylation: Finally, the compound undergoes acylation with cyclohexylamine and acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) on the aromatic ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring, which is known to exhibit biological activity.

Medicine: Explored for its potential use as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy, such as cancer and infectious diseases.

Industry: Used in the development of agrochemicals and other industrial products where specific chemical properties are required.

Mechanism of Action

The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets, which can vary depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiadiazole ring can interact with metal ions or other biomolecules, influencing its biological activity.

Comparison with Similar Compounds

Core Heterocycle Variations

- 1,2,4-Triazole Analogs :

- The triazole ring (vs. thiadiazole) alters electronic density and hydrogen-bonding capacity.

- Substitution at position 4 (phenyl) and position 5 (4-chlorophenyl) modifies steric bulk compared to the 2-chlorophenyl group in the target compound.

Substituent Modifications

- Thiophene-Containing Analog :

- Thiophene replaces chlorophenyl, altering aromatic interactions.

Ethyl and 3-chloro-2-methylphenyl groups increase steric hindrance compared to the cyclohexyl acetamide in the target compound.

- Sodium Salt Derivative: Example: Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate () Key Differences:

- Sodium carboxylate improves aqueous solubility vs. the hydrophobic cyclohexyl acetamide.

- Dual heterocycles (triazole and thiadiazole) enable multi-target interactions.

Pharmacological and Physicochemical Properties

Bioactivity Profiles

- Target Compound : Predicted to exhibit enzyme inhibition (e.g., kinases or proteases) due to thiadiazole’s electron-deficient sulfur atoms.

- Triazole Analogs: Commonly used as antifungals (e.g., metconazole, ), targeting lanosterol 14α-demethylase. The target’s thiadiazole core may avoid resistance mechanisms associated with triazole antifungals .

Q & A

Q. How can the synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide be optimized for yield and purity?

Answer: The synthesis typically involves multi-step reactions, including thiadiazole ring formation, thioether linkage, and amidation. Key steps include:

- Thiadiazole formation : Reacting 2-chlorobenzamide with sulfur-based reagents under reflux (e.g., toluene/water mixture at 100–110°C) to form the 1,2,4-thiadiazole core .

- Thioether coupling : Using sodium hydroxide or potassium carbonate as a base to facilitate nucleophilic substitution between the thiadiazole-thiol intermediate and chloroacetamide derivatives .

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradient) or recrystallization (ethanol or ethanol-DMF mixtures) improves purity .

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) tracks reaction progress .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the thiadiazole ring (δ 160–170 ppm for sulfur-containing carbons) and cyclohexyl acetamide protons (δ 1.2–2.2 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for biological assays) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₇H₁₉ClN₃OS₂; theoretical MW 391.89) .

Q. What initial biological screening approaches are recommended for this compound?

Answer:

- Enzyme inhibition assays : Test against kinases (e.g., COX-2) or proteases using fluorometric/colorimetric substrates .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Antimicrobial studies : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

Answer:

- Substituent variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .

- Cyclohexyl modification : Substitute with bicyclic (e.g., adamantane) or aromatic (e.g., phenyl) groups to assess steric and hydrophobic contributions .

- Thioether replacement : Compare thioether (-S-) with sulfoxide (-SO-) or sulfone (-SO₂-) linkages to evaluate redox stability .

- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding affinity to targets like EGFR or DHFR .

Q. How should conflicting data on its enzyme inhibition potency be resolved?

Answer:

- Assay standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) with positive controls (e.g., aspirin for COX-2) .

- IC₅₀ validation : Perform dose-response curves (0.1–100 µM) in triplicate and calculate using nonlinear regression (e.g., GraphPad Prism) .

- Interference checks : Test for compound fluorescence/absorbance overlap with assay reagents (e.g., NADH in dehydrogenase assays) .

Q. What strategies can elucidate the compound’s mechanism of action in anticancer studies?

Answer:

- Apoptosis assays : Annexin V/PI staining followed by flow cytometry to detect early/late apoptotic cells .

- Cell cycle analysis : Propidium iodide staining with flow cytometry (G1, S, G2/M phase quantification) .

- Pathway profiling : Western blotting for apoptosis markers (Bcl-2, Bax) or kinase phosphorylation (e.g., MAPK, Akt) .

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Methodological Challenges

Q. How can solubility issues in aqueous buffers be addressed for in vitro assays?

Answer:

Q. What steps ensure reproducibility in scaled-up synthesis?

Answer:

- Batch consistency : Use automated reactors (e.g., continuous flow) for precise temperature and mixing control .

- Intermediate characterization : Validate each synthetic intermediate via NMR and HPLC before proceeding .

- Reagent quality : Source high-purity (>98%) starting materials (e.g., 2-chlorobenzamide, chloroacetyl chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.